![molecular formula C19H23N3O3S B2919159 N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide CAS No. 1114633-87-2](/img/structure/B2919159.png)
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Compound X involves a versatile method. Researchers have designed and synthesized novel derivatives of pyrimidothienopyridazine through a well-defined synthetic route. Notably, some of these derivatives bear a sulfonamide group . The synthetic process likely includes steps such as cyclization, functional group transformations, and purification. Further details on the synthetic pathway can be found in the relevant literature .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyridazine derivatives, such as HMS3481E19, have been shown to exhibit a wide range of pharmacological activities, including antimicrobial properties . The structure of HMS3481E19 allows it to interact with bacterial cell walls or disrupt essential bacterial enzymes, leading to potential applications in treating bacterial infections.
Antidepressant and Anxiolytic Effects
The compound’s ability to modulate neurotransmitter systems may lend it applications in mental health, particularly in the treatment of depression and anxiety disorders. Its structural similarity to known antidepressants suggests that HMS3481E19 could be a candidate for new therapies in this field .
Anti-Hypertensive Applications
HMS3481E19’s influence on vascular smooth muscle cells could be harnessed to develop new anti-hypertensive drugs. By affecting the blood vessels’ ability to constrict and dilate, it may help in managing high blood pressure .
Anticancer Potential
Research indicates that pyridazine derivatives can have anticancer effects by interfering with the signaling pathways that cancer cells use to grow and proliferate. HMS3481E19 may be useful in designing drugs that target specific types of cancer cells .
Antiplatelet and Cardiovascular Benefits
The compound has shown promise in preventing blood clots, which is crucial in treating cardiovascular diseases. HMS3481E19 could be developed into a medication that reduces the risk of heart attacks and strokes by inhibiting platelet aggregation .
Anti-Inflammatory and Analgesic Uses
Due to its chemical structure, HMS3481E19 may act on inflammatory pathways, making it a potential therapeutic agent for treating chronic inflammatory conditions. Additionally, its analgesic properties could be beneficial in pain management .
Agrochemical Applications
Pyridazine derivatives are known to serve as herbicides and pesticides. HMS3481E19 could be modified to enhance its agrochemical properties, providing a new tool for crop protection and management .
Neuroprotective Effects
The compound’s potential neuroprotective effects could be significant in treating neurodegenerative diseases. By protecting nerve cells from damage, HMS3481E19 might help in managing conditions like Alzheimer’s and Parkinson’s disease .
Eigenschaften
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-2-26(24,25)18-12-11-17(21-22-18)15-9-6-10-16(13-15)20-19(23)14-7-4-3-5-8-14/h6,9-14H,2-5,7-8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDSSLPJOMSCKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)cyclohexanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.